molecular formula C10H12N2O4 B2695449 N-ethyl-2-(4-nitrophenoxy)acetamide CAS No. 20916-15-8

N-ethyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B2695449
CAS No.: 20916-15-8
M. Wt: 224.216
InChI Key: RDXDZQDKGIZBCH-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-nitrophenoxy)acetamide (CAS: 20916-15-8) is an acetamide derivative featuring a 4-nitrophenoxy substituent at the 2-position and an ethyl group on the acetamide nitrogen. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol. Its structural framework—comprising a nitroaromatic group and an acetamide backbone—makes it a candidate for studying electronic effects, crystallography, and reactivity patterns .

Properties

IUPAC Name

N-ethyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXDZQDKGIZBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(4-nitrophenoxy)acetate is then reacted with ethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-ethyl-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenoxyacetic acid and ethylamine.

Scientific Research Applications

N-ethyl-2-(4-nitrophenoxy)acetamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Structural Differences : Incorporates a chloro substituent at the 4-position and a methylsulfonyl group on the acetamide nitrogen.
  • Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, altering the electron density of the acetamide moiety compared to the ethyl group in the target compound.
  • Crystallography : The nitro group is twisted out of the benzene plane (torsion angles: -16.7° and 160.9°), influencing intermolecular interactions. Head-to-tail hydrogen bonding (C9–H9B⋯O3) stabilizes the crystal lattice .
N-(4-Hydroxy-2-nitrophenyl)acetamide ()
  • Structural Differences : Replaces the ethoxy group with a hydroxyl group at the 4-position.
  • Hydrogen Bonding : The hydroxyl group participates in extensive hydrogen bonding, leading to higher melting points and altered solubility compared to the ethoxy analog.
  • Crystallographic Data: Crystallizes in the monoclinic system (space group C2/c) with unit cell parameters: a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å .
N-(4-Methoxy-2-nitrophenyl)acetamide ()
  • Structural Differences : Methoxy group at the 4-position instead of ethoxy.
  • Synthesis Yield : Low yield (6%) during nitration, suggesting steric or electronic challenges in substitution reactions .

Functional Group Additions

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ()
  • Structural Differences: Incorporates a formyl group at the 4-position of the phenoxy ring.
N-[4-(Acetyloxy)-2-nitrophenyl]acetamide ()
  • Structural Differences : Contains an acetyloxy ester group.
  • Stability : The ester linkage may confer hydrolytic instability compared to ether-linked analogs .

Crystallographic and Physicochemical Comparisons

Compound Space Group Unit Cell Parameters (Å) Notable Interactions
N-Ethyl-2-(4-nitrophenoxy)acetamide - - - (Data not provided in evidence)
N-(4-Hydroxy-2-nitrophenyl)acetamide C2/c a=9.6643, b=18.5534, c=9.3072 O–H⋯O hydrogen bonds
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - - C–H⋯O and C–H⋯Cl interactions
2-(4-Nitrophenoxy)acetamide (Parent compound) - - Layered hydrogen-bonding networks
  • Key Observations :
    • Hydroxyl and nitro groups enhance hydrogen bonding, influencing melting points and solubility.
    • Bulky substituents (e.g., methylsulfonyl) may reduce crystal symmetry or alter packing efficiency .

Pharmacological Potential

For example:

  • N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide showed significant anti-inflammatory effects in rodent models .
  • The nitro group’s electron-withdrawing nature may enhance binding to biological targets, though this requires experimental validation.

Biological Activity

N-ethyl-2-(4-nitrophenoxy)acetamide is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an ethyl group attached to a nitrophenoxy acetamide structure, which contributes to its reactivity and biological interactions. The nitro group can undergo reduction to form an amino group, while the acetamide moiety can participate in hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitrophenoxy group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which may modulate the activity of target proteins or enzymes. This modulation can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable anticancer effects against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines . The presence of halogen substituents on the aromatic ring enhances these activities.

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, several studies have reported that compounds similar to this compound possess anti-inflammatory and analgesic effects. These effects are thought to arise from the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Comparative Studies

This compound can be compared with other similar compounds such as:

Compound NameStructure CharacteristicsBiological Activity
N-methyl-2-(4-nitrophenoxy)acetamideMethyl group instead of ethylSimilar anticancer properties but varied efficacy
N-ethyl-2-(4-aminophenoxy)acetamideNitro group reduced to aminoEnhanced biological activity due to increased reactivity
N-ethyl-2-(4-chlorophenoxy)acetamideNitro group replaced with chloroExhibits strong anticancer activity

These comparisons highlight how variations in functional groups influence the biological activity of these compounds.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

  • Anticancer Efficacy : In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in cancer cell lines. For example, compound 3m showed an MIC value of 4 μg/mL against multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential as an antitubercular agent .
  • Safety Profile : The cytotoxicity of these compounds was assessed using MTT assays across various tumor cell lines. Most derivatives exhibited low toxicity levels compared to standard chemotherapeutics, suggesting a favorable safety profile for further development .

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